REACTION_SMILES
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[Al+3:2].[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[Na+:35].[O:29]1[CH2:30][CH2:31][CH2:32][CH2:33]1.[OH-:34].[OH2:36].[s:7]1[c:8]2[c:9]([cH:10][cH:11]1)[c:12]([N:16]1[CH2:17][CH2:18][N:19]([CH2:22][CH2:23][C:24](=[O:25])[O:26][CH2:27][CH3:28])[CH2:20][CH2:21]1)[cH:13][cH:14][cH:15]2>>[s:7]1[c:8]2[c:9]([cH:10][cH:11]1)[c:12]([N:16]1[CH2:17][CH2:18][N:19]([CH2:22][CH2:23][CH2:24][OH:25])[CH2:20][CH2:21]1)[cH:13][cH:14][cH:15]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CCN1CCN(c2cccc3sccc23)CC1
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Name
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Type
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product
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Smiles
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OCCCN1CCN(c2cccc3sccc23)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |